molecular formula C15H18N2S B12278038 (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

Cat. No.: B12278038
M. Wt: 258.4 g/mol
InChI Key: MNHXONWSQPABFI-YIONKMFJSA-N
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Description

(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and the incorporation of the carbonitrile functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile: shares similarities with other bicyclic compounds, such as tropane alkaloids and azabicyclo compounds.

    Tropane Alkaloids: These compounds have a similar bicyclic structure and are known for their pharmacological properties.

    Azabicyclo Compounds: These compounds also feature a bicyclic core with nitrogen atoms, making them structurally related.

Uniqueness

The uniqueness of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

InChI

InChI=1S/C15H18N2S/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2/t13-,14+,15?

InChI Key

MNHXONWSQPABFI-YIONKMFJSA-N

Isomeric SMILES

C1[C@@H]2CSC[C@@H](C2C#N)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2CSCC(C2C#N)CN1CC3=CC=CC=C3

Origin of Product

United States

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